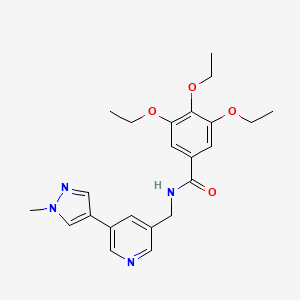
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CP-690,550 and is a potent inhibitor of Janus Kinase 3 (JAK3). JAK3 is a crucial enzyme involved in the signaling pathways of cytokines, which are important in the immune system's functioning. CP-690,550 has been studied for its potential therapeutic effects in various autoimmune and inflammatory diseases.
Scientific Research Applications
Corrosion Inhibition Properties : Piperidine derivatives, including compounds structurally related to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide, have been studied for their adsorption and corrosion inhibition properties on iron. These compounds were investigated through quantum chemical calculations and molecular dynamics simulations, revealing their potential as corrosion inhibitors (Kaya et al., 2016).
Structural Investigation for Potential API : A structural investigation of AND-1184, a compound with a chemical structure similar to the one , was conducted. This study focused on its potential as an Active Pharmaceutical Ingredient (API) for dementia treatment. The research included single-crystal X-ray and solid-state NMR characterization (Pawlak et al., 2021).
Antimicrobial Studies : Research on pyridine derivatives, including benzenesulfonamides, has shown considerable antibacterial activity. These compounds were synthesized and their structures established through various analyses, demonstrating their potential in antimicrobial applications (Patel & Agravat, 2009).
Cytotoxic Agents in Cancer Treatment : Novel N-arylpyrazole derivatives bearing the sulfonamide moiety, which are structurally related to the compound , have been synthesized and tested for in vitro cytotoxic activity against human tumor cell lines. These compounds exhibited promising cytotoxicity, indicating their potential in cancer treatment (Duan et al., 2016).
Photochemical Properties for Photodynamic Therapy : The synthesis and characterization of new benzenesulfonamide derivative groups were conducted for their use in photodynamic therapy applications. These compounds demonstrated good fluorescence properties and high singlet oxygen quantum yield, making them potential candidates for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Synthesis of Pharmaceutical Intermediates : A study on the electrophilic cyanation of aryl and heteroaryl bromides for the synthesis of various benzonitriles, using N-cyano-N-phenyl-p-methylbenzenesulfonamide, demonstrated the compound's utility in the efficient creation of pharmaceutical intermediates (Anbarasan et al., 2011).
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-26-16-4-2-3-5-17(16)27(24,25)22-13-14-6-10-23(11-7-14)18-15(12-19)20-8-9-21-18/h2-5,8-9,14,22H,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHBKBJEZNTGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

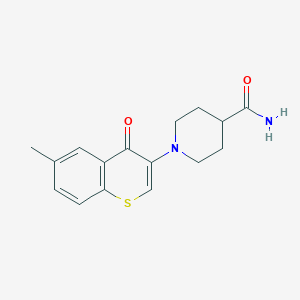
![7,7-dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione](/img/structure/B2672878.png)

![3-fluoro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2672883.png)
![1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-3-carboxylic acid](/img/structure/B2672884.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2672885.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-oxo-5-(2,4,6-trimethylphenyl)pentanamide](/img/structure/B2672888.png)
![3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2672891.png)
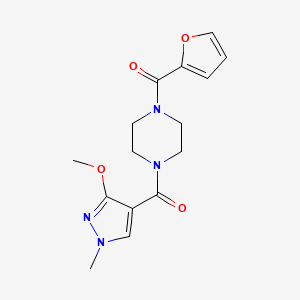
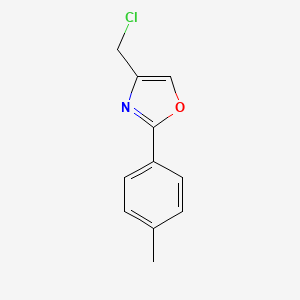
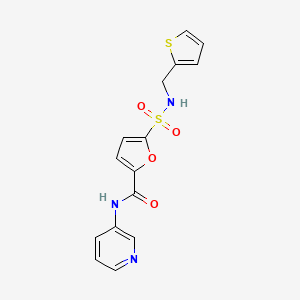
![Tricyclo[2.2.1.02,6]heptane-3-sulfonamide](/img/structure/B2672899.png)
